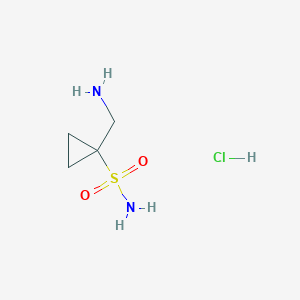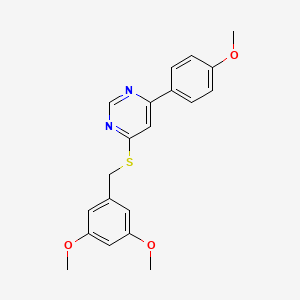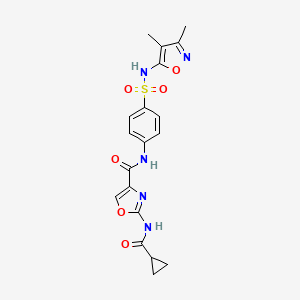![molecular formula C26H27N5O4 B2678339 benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 877616-19-8](/img/no-structure.png)
benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups. It contains a pyrimidopurinone core, which is a type of heterocyclic compound found in many biologically active molecules. The benzyl groups attached to the molecule could potentially increase its lipophilicity, which might influence its behavior in biological systems .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidopurinone core and the attachment of the benzyl groups. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a hexahydropyrimidopurinone ring, which is a bicyclic structure containing both nitrogen and oxygen atoms. The molecule also has benzyl groups and an acetate group attached .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzyl groups could potentially undergo reactions such as oxidation or substitution, and the acetate group could be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzyl groups could increase its lipophilicity, and the acetate group could potentially make it more polar .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Acyclic Nucleotide Analogues Synthesis : A study detailed the synthesis of acyclic nucleotide analogues derived from N3-substituted isoguanine, showcasing a method to produce isomeric compounds with potential for further chemical modifications and applications in medicinal chemistry (Alexander et al., 2000).
Reactivity of Ester Compounds : Another research explored the reactivity of esters of acetic acid with N-containing alcohols, including dimethylamino-alkylacetates, highlighting the nuanced chemical interactions and potential for creating complex organic molecules (Determann & Merz, 1969).
Metal-Organic Polymer Photoluminescence : A study on the solvothermal reaction involving zinc acetate with mixed carboxylates led to the creation of a metal-organic polymer with unique photoluminescent properties, demonstrating the potential of such compounds in materials science (Chen et al., 2003).
Potential Applications
Antiviral Activity : Compounds related to benzylpurines have been synthesized and evaluated for their antiviral activity against rhinovirus, indicating the therapeutic potential of such derivatives in treating viral infections (Kelley et al., 1988).
Cancer Stem Cells Targeting : Novel benzoyl-dihydropyrimidinone/thione derivatives were synthesized and showed significant activity against cancer stem cells, suggesting applications in cancer treatment and the importance of structural modifications for enhancing biological activity (Bhat et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate involves the condensation of 9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-one with benzyl bromoacetate in the presence of a base, followed by esterification of the resulting intermediate with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-one", "benzyl bromoacetate", "base", "acetic anhydride", "catalyst" ], "Reaction": [ "Step 1: Condensation of 9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-one with benzyl bromoacetate in the presence of a base to form the intermediate benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate.", "Step 2: Esterification of the intermediate with acetic anhydride in the presence of a catalyst to form the final product benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate." ] } | |
CAS-Nummer |
877616-19-8 |
Molekularformel |
C26H27N5O4 |
Molekulargewicht |
473.533 |
IUPAC-Name |
benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C26H27N5O4/c1-18-13-29(15-19-9-5-3-6-10-19)25-27-23-22(30(25)14-18)24(33)31(26(34)28(23)2)16-21(32)35-17-20-11-7-4-8-12-20/h3-12,18H,13-17H2,1-2H3 |
InChI-Schlüssel |
LDLUQNXWFAFZJV-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)CC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{3-[(3,4-Dichlorobenzyl)sulfanyl]-5-hydroxy-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2678258.png)
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2678259.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2678262.png)

![Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate](/img/structure/B2678265.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile](/img/structure/B2678267.png)

![1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2678272.png)

